molecular formula C19H16Cl2N2O3 B12164279 N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

Cat. No.: B12164279
M. Wt: 391.2 g/mol
InChI Key: PUQOKNQCCPDFPJ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, an isoindoline-1,3-dione moiety, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide typically involves the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the cyclization of phthalic anhydride with an amine.

    Attachment of the Dichlorophenyl Group:

    Formation of the Butanamide Chain: The final step involves the formation of the butanamide chain through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C19H16Cl2N2O3/c1-10(2)16(17(24)22-15-8-7-11(20)9-14(15)21)23-18(25)12-5-3-4-6-13(12)19(23)26/h3-10,16H,1-2H3,(H,22,24)

InChI Key

PUQOKNQCCPDFPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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